(E)-7-benzyl-8-((4-ethoxybenzylidene)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
Description
This compound is a xanthine derivative structurally derived from theophylline (1,3-dimethyl-1H-purine-2,6(3H,7H)-dione) . Key modifications include:
- Position 8: Introduction of a (4-ethoxybenzylidene)amino group via a Schiff base linkage, which may modulate electronic properties and biological activity .
The (E)-stereochemistry of the benzylideneamino group is critical for molecular conformation and interaction with biological targets .
Properties
CAS No. |
1105220-52-7 |
|---|---|
Molecular Formula |
C23H23N5O3 |
Molecular Weight |
417.469 |
IUPAC Name |
7-benzyl-8-[(E)-(4-ethoxyphenyl)methylideneamino]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C23H23N5O3/c1-4-31-18-12-10-16(11-13-18)14-24-22-25-20-19(21(29)27(3)23(30)26(20)2)28(22)15-17-8-6-5-7-9-17/h5-14H,4,15H2,1-3H3/b24-14+ |
InChI Key |
JWKOQGCTIAWLOW-ZVHZXABRSA-N |
SMILES |
CCOC1=CC=C(C=C1)C=NC2=NC3=C(N2CC4=CC=CC=C4)C(=O)N(C(=O)N3C)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
(E)-7-benzyl-8-((4-ethoxybenzylidene)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, therapeutic potential, and mechanisms of action based on available research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 312.37 g/mol. The structure features a purine core substituted at the 7 and 8 positions, which is critical for its biological activity.
Research indicates that this compound exhibits several mechanisms of action:
- Antiviral Activity : The compound has shown potential in inhibiting viral replication. It interacts with viral nucleic acids and proteins, disrupting their functions and leading to reduced viral load in infected cells.
- Anticancer Properties : Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. It appears to activate intrinsic and extrinsic apoptotic pathways, leading to programmed cell death .
- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in cancer progression and viral replication. Its ability to form covalent bonds with nucleophilic sites on proteins enhances its inhibitory effects.
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Case Study on Cancer Cell Lines : A study involving breast cancer cell lines demonstrated that treatment with the compound resulted in a significant decrease in cell viability and increased markers of apoptosis compared to untreated controls .
- Viral Infection Model : In a model of viral infection, the compound was shown to reduce viral titers significantly when administered at early stages of infection, suggesting its potential as a prophylactic agent .
- Neuropharmacological Effects : Research has indicated that the compound may influence serotonin receptor activity, which could have implications for mood disorders .
Scientific Research Applications
Case Studies
In a study focusing on derivatives of thiazolidine-2,4-dione compounds, it was found that modifications could lead to dual inhibitors targeting the Raf/MEK/ERK and PI3K/Akt pathways. This suggests that (E)-7-benzyl-8-((4-ethoxybenzylidene)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione could be explored as a lead compound for developing multi-targeted anti-cancer therapies .
Potential Benefits
The compound has been investigated for its neuroprotective effects. Purines are known to play critical roles in neuronal signaling and energy metabolism. The structural characteristics of this compound may contribute to its ability to modulate neuroinflammation and protect against neuronal damage .
Research Insights
Studies have indicated that similar purine derivatives can influence neuroprotective pathways by acting on adenosine receptors or inhibiting phosphodiesterases. These mechanisms suggest that this compound might be beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .
Inhibition of Inflammatory Pathways
Research has shown that compounds with similar structures can inhibit NF-kB signaling pathways, which are crucial in the inflammatory response. The potential application of this compound in reducing inflammation presents an exciting area for further exploration .
Experimental Evidence
In vitro studies have demonstrated that derivatives of purine compounds can significantly reduce the production of pro-inflammatory cytokines in activated macrophages. This indicates that this compound could be developed into therapeutic agents for inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Position 7 Modifications
The 7-benzyl substitution is a common feature in several purine-2,6-dione derivatives, influencing pharmacokinetics and receptor affinity:
- 7-Benzyl-8-chloro-1,3-dimethyl-1H-purine-2,6-dione (): The chloro group at position 8 serves as a reactive site for further functionalization. This compound exhibits a melting point of 152°C and distinct NMR shifts due to the electron-withdrawing chlorine .
- 7-Benzyl-8-(4-methoxybenzyl)-1,3-dimethyl-1H-purine-2,6-dione (): The 4-methoxybenzyl group at position 8 introduces aromaticity and moderate polarity (Rf = 0.27 in hexane/EtOAc), with a melting point of 109–111°C .
Key Insight : The 7-benzyl group consistently enhances stability and lipophilicity across derivatives, while position 8 substitutions dictate electronic and steric properties.
Position 8 Modifications
Variations at position 8 significantly alter biological activity and physicochemical properties:
Electron-Withdrawing Groups
- 8-(Methylsulfonyl)-7-ethyl-1,3-dimethyl-1H-purine-2,6-dione (): Sulfonyl groups increase polarity and metabolic stability. This derivative demonstrated potent necroptosis inhibition (IC50 < 100 nM) due to enhanced interactions with kinase domains .
- 8-Chloro Derivatives (): Chlorine substituents serve as precursors for nucleophilic displacement reactions, enabling diverse functionalization pathways .
Aromatic and Heterocyclic Substituents
- 8-(3-Chloro-6-(trifluoromethyl)pyridin-2-yloxy)-1,3,7-trimethyl-1H-purine-2,6-dione (): Pyridinyloxy groups abolish central nervous system (CNS) activity but retain analgesic effects, highlighting the role of steric bulk in modulating receptor selectivity .
- 8-((4-(4-(3-Chlorophenyl)piperazin-1-yl)butyl)amino)-7-benzyl-1,3-dimethyl-1H-purine-2,6-dione (): This compound acts as a mixed 5-HT1A/5-HT2A/5-HT7 receptor ligand, showing antidepressant-like effects in forced swim tests (FST) .
Schiff Base and Imine Derivatives
- The ethoxy group may improve solubility compared to non-polar analogs .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves a multi-step process starting with the condensation of 4-ethoxybenzaldehyde derivatives with a purine core. Key steps include nucleophilic substitution at the 8-position of the purine ring and Schiff base formation via reaction with an amino group. Optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol/methanol improves Schiff base formation .
- Temperature control : Maintain 60–80°C during condensation to balance reaction rate and byproduct minimization .
- Catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate imine formation .
Q. Which spectroscopic techniques are essential for characterizing this compound’s structure and purity?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., benzylidene protons at δ 8.2–8.5 ppm; purine carbonyls at δ 160–170 ppm) .
- FTIR : Identify key functional groups (C=O stretching at 1650–1700 cm⁻¹; N-H bending at 1500–1550 cm⁻¹) .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion) and fragmentation patterns .
- X-ray Crystallography : Resolve 3D conformation if single crystals are obtainable .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Contradictions often arise from variability in experimental models or assay conditions. Mitigation strategies include:
- Standardized assays : Use orthogonal methods (e.g., enzymatic inhibition + cellular viability assays) to cross-validate activity .
- Control for stereochemistry : Verify the (E)-configuration of the benzylidene group via NOESY NMR, as isomerization can alter bioactivity .
- Dose-response profiling : Establish IC₅₀/EC₅₀ values under consistent conditions (pH 7.4, 37°C) to compare datasets .
Q. What computational strategies are recommended to model this compound’s interaction with nucleotide-binding enzymes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding modes to ATP-binding pockets (e.g., kinases). Prioritize flexible side-chain residues during simulations .
- Molecular Dynamics (MD) : Simulate ligand-enzyme complexes (50–100 ns) in explicit solvent to assess stability of hydrogen bonds with purine N7 and carbonyl groups .
- QM/MM : Combine quantum mechanics (for ligand electronic properties) and molecular mechanics (for protein dynamics) to study covalent interactions .
Q. How can the compound’s stability under varying storage conditions be systematically analyzed?
- Methodological Answer :
- Accelerated Degradation Studies : Expose the compound to stressors (40°C, 75% RH, UV light) and monitor degradation via HPLC every 24 hours .
- pH Stability : Test solubility and integrity in buffers (pH 3–9) to identify optimal storage conditions (e.g., lyophilization at pH 6–7) .
- Excipient Screening : Co-formulate with stabilizers (e.g., cyclodextrins) to mitigate hydrolysis of the ethoxybenzylidene group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
